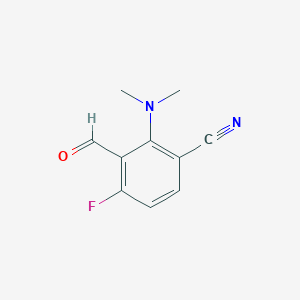

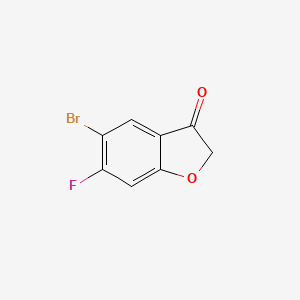

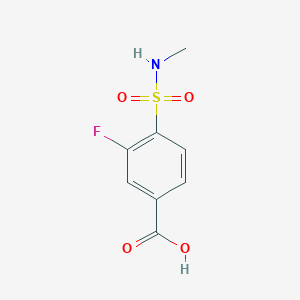

![molecular formula C9H9FN2 B1450478 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 1505202-44-7](/img/structure/B1450478.png)

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Overview

Description

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C9H9FN2 . It has a molecular weight of 164.18 . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including this compound, have been synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code: 1S/C9H9FN2/c1-6-11-8-4-3-7 (10)5-9 (8)12 (6)2/h3-5H,1-2H3 . This indicates the presence of a fluorine atom at the 6th position and two methyl groups at the 1st and 2nd positions of the imidazole ring.Scientific Research Applications

Therapeutic Potential and Chemical Properties

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is part of the benzimidazole class, known for its broad pharmacological activities. Benzimidazoles have been extensively studied for their diverse biological and clinical applications. A comprehensive review on the therapeutic potential of benzimidazole derivatives reveals their significance in drug discovery and development. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant or depressant effects. The variability in substituents around the benzimidazole nucleus results in pharmacologically active compounds, underscoring their importance in designing new therapeutic agents (Babbar, Swikriti, & Arora, 2020).

Antimicrobial and Antifungal Agents

Azole derivatives, including benzimidazole, are known for their potent antimicrobial activities. Recent advances have identified azole compounds, particularly those involving benzimidazole, as effective antibacterial and antifungal agents. This highlights the critical role of benzimidazole derivatives in the pharmaceutical industry, offering high efficacy, good tolerability, and oral availability. The relationship between structure and activity in these compounds provides key features for the synthesis of novel azole compounds with desirable biological activities (Emami et al., 2022).

Antioxidant Capacity

The benzimidazole scaffold has also been implicated in antioxidant capacity assays, illustrating its potential in contributing to the antioxidant properties of compounds. Studies on the ABTS/PP decolorization assay reveal specific reactions, such as coupling, which might bias the comparison between antioxidants. This underscores the importance of understanding the specific roles and reaction pathways of benzimidazole derivatives in antioxidant assays, providing a basis for further research into their potential therapeutic applications (Ilyasov et al., 2020).

properties

IUPAC Name |

6-fluoro-1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTHGFWPHULWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

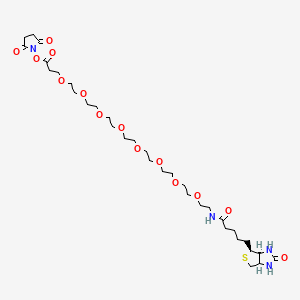

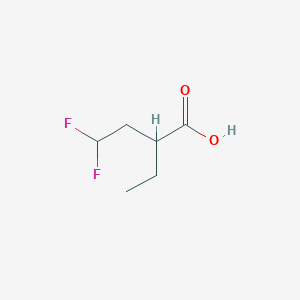

![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)

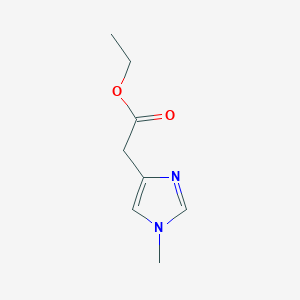

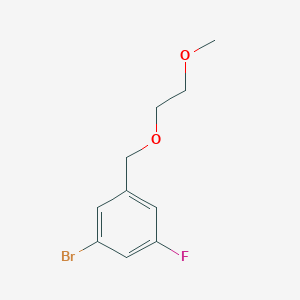

![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)

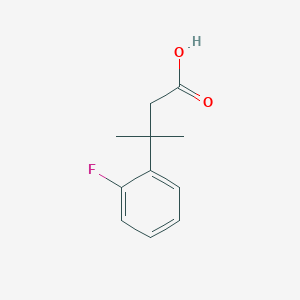

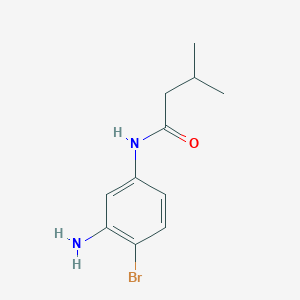

![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)